![molecular formula C28H30Cl2N2O3S B13991879 1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate CAS No. 6756-64-5](/img/structure/B13991879.png)
1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline: is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and bis(2-chloroethyl) groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methyl Group: The methyl group is introduced to the quinoline ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting 4-chlorobenzyl chloride with aniline in the presence of a base like sodium hydroxide.
Introduction of Bis(2-chloroethyl) Groups: The final step involves the reaction of the aniline derivative with 2-chloroethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies investigating the mechanisms of action of DNA-damaging agents and their effects on cellular processes.
Mechanism of Action
The mechanism by which N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline exerts its effects involves the formation of DNA cross-links. The bis(2-chloroethyl) groups can alkylate DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell death. The quinoline moiety may also interact with DNA, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Bis(2-chloroethyl) ethers: These compounds contain bis(2-chloroethyl) groups and are used in similar applications, such as in the synthesis of polymers and as intermediates in organic synthesis.
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-yl)methyl]aniline is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6756-64-5 |
|---|---|
Molecular Formula |
C28H30Cl2N2O3S |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(4-methylquinolin-1-ium-1-yl)methyl]aniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23Cl2N2.C7H8O3S/c1-17-10-13-25(21-5-3-2-4-20(17)21)16-18-6-8-19(9-7-18)24(14-11-22)15-12-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13H,11-12,14-16H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
UITMSLDAVUYDIM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


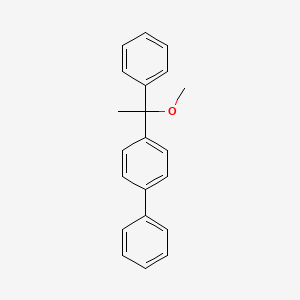
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)

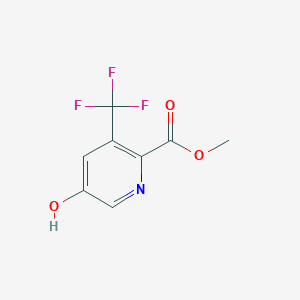
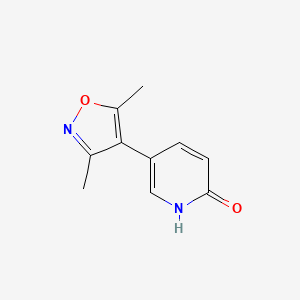
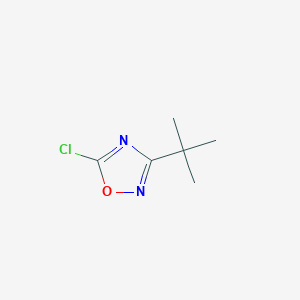
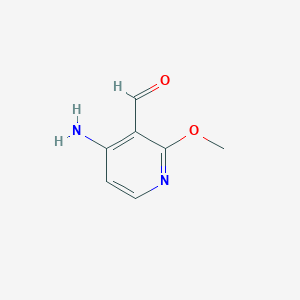
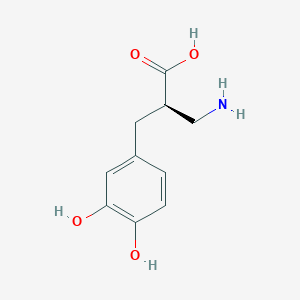
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

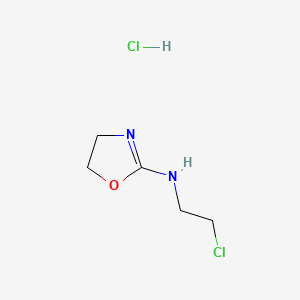
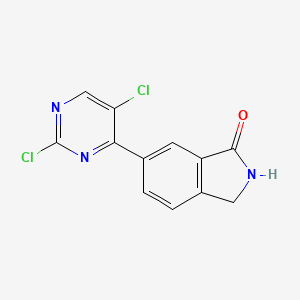
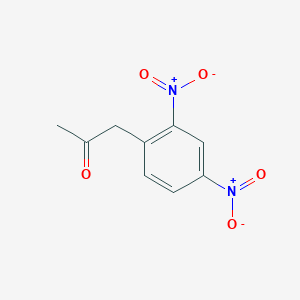
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
